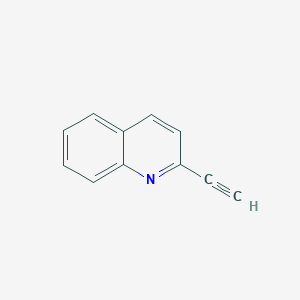

2-Ethynylquinoline

Description

Overview of Quinoline (B57606) Derivatives in Chemical Sciences

Quinoline and its derivatives are a prominent class of heterocyclic compounds extensively studied in medicinal chemistry and materials science. nih.govontosight.ai Their prevalence in natural products, such as alkaloids, and their role as core structures in synthetic drugs highlight their significance. ijpsjournal.com The quinoline nucleus is considered a "privileged structure" due to its ability to bind to various biological targets, leading to a broad spectrum of pharmacological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties. nih.govorientjchem.orgjetir.org The versatility of the quinoline ring allows for substitutions at various positions, enabling the fine-tuning of its electronic and steric properties to optimize its function for specific applications. orientjchem.org The development of efficient synthetic routes to access diverse quinoline derivatives remains an active area of research. nih.gov

Significance of the Ethynyl (B1212043) Moiety in Organic Synthesis and Functionalization

The ethynyl group (—C≡CH) is a highly versatile and reactive functional group in organic chemistry. Its linear geometry and the high s-character of its sp-hybridized carbons impart unique electronic and steric properties. vulcanchem.com The terminal alkyne proton is weakly acidic, allowing for deprotonation and subsequent reactions with electrophiles. researchgate.netd-nb.info Furthermore, the carbon-carbon triple bond can readily participate in a variety of chemical transformations, including cycloaddition reactions (such as the "click" reaction), cross-coupling reactions (like the Sonogashira coupling), and polymerization. researchgate.netvulcanchem.com The introduction of an ethynyl moiety into a molecule can enhance its rigidity, influence its conformational preferences, and extend its π-conjugation, which is particularly valuable in the design of functional materials with specific optical and electronic properties. vulcanchem.comsmolecule.com In medicinal chemistry, the ethynyl group can act as a bioisostere for other functional groups and can form specific interactions with biological targets. acs.org

Scope and Objectives of Research on 2-Ethynylquinoline

Research on this compound is primarily focused on leveraging the unique combination of the quinoline core and the reactive ethynyl group for the synthesis of more complex molecules and materials. Key objectives include the development of efficient and selective synthetic methods for this compound itself and its subsequent derivatization. mdpi.comresearchgate.netresearchgate.net A significant area of investigation involves its use as a building block in the construction of novel heterocyclic systems and coordination complexes. mdpi.comresearchgate.net In medicinal chemistry, the focus is on incorporating the this compound scaffold into potential therapeutic agents to explore its bioactivity. researchgate.netuky.edu In materials science, researchers are interested in its potential for creating polymers, metal-organic frameworks, and functional dyes with tailored optical and electronic properties. uni-konstanz.de Furthermore, the unique spectroscopic properties of quinoline derivatives make this compound a candidate for the development of chemical sensors and molecular probes. mdpi.com

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-ethynylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7N/c1-2-10-8-7-9-5-3-4-6-11(9)12-10/h1,3-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLJNCYLWOJPRSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=NC2=CC=CC=C2C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40517607 | |

| Record name | 2-Ethynylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40517607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40176-78-1 | |

| Record name | 2-Ethynylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40517607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Ethynylquinoline and Its Derivatives

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed reactions are the cornerstone for the synthesis of 2-ethynylquinoline, providing reliable and high-yielding routes from readily available starting materials.

Sonogashira Coupling of Halogenated Quinolines with Terminal Alkynes

The Sonogashira coupling is a powerful and widely used method for forming carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes. wikipedia.orglibretexts.orgorganic-chemistry.org This reaction is instrumental in the synthesis of 2-ethynylquinolines from halogenated quinolines. semanticscholar.orgresearchgate.net The general scheme involves the reaction of a 2-haloquinoline with a terminal alkyne in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base. libretexts.orgorganic-chemistry.org

The reaction's regioselectivity is a key feature. For instance, in di-substituted quinolines like 2-bromo-4-iodo-quinoline, the coupling reaction preferentially occurs at the more reactive iodide position. libretexts.org Similarly, for quinolines with two identical halide substituents, the alkynylation tends to happen at the more electrophilic site. libretexts.org

The choice of the catalytic system is crucial for the success of the Sonogashira coupling. A combination of a palladium(0) complex and a copper(I) salt is typically employed. wikipedia.org Common palladium catalysts include bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄). wikipedia.orglibretexts.org The active Pd(0) species is often generated in situ from a Pd(II) precursor through reduction by amines or phosphine (B1218219) ligands. wikipedia.org Copper(I) iodide (CuI) is the most common co-catalyst, which reacts with the terminal alkyne to form a copper(I) acetylide, a key intermediate that accelerates the reaction. wikipedia.org

Studies have shown that the catalyst loading can be optimized to achieve high yields. For example, a catalyst system of 2.5 mol% Pd(CF₃COO)₂ and 5 mol% PPh₃ with 5 mol% CuI has been used effectively. scirp.org In some cases, the reaction can proceed efficiently even with lower catalyst concentrations. kaust.edu.sa While PdCl₂(PPh₃)₂/CuI is a widely used system, other palladium sources like palladium acetate (B1210297) (Pd(OAc)₂) and complexes with different phosphine ligands have also been successfully utilized. irantypist.combeilstein-journals.org The development of more efficient catalysts, including those with N-heterocyclic carbene (NHC) ligands, is an active area of research. libretexts.org

| Entry | Catalyst | Ligand | Co-catalyst | Yield (%) | Reference |

| 1 | PdCl₂(PPh₃)₂ | - | CuI | High | semanticscholar.org |

| 2 | Pd(OAc)₂ | - | CuI | No significant difference | irantypist.com |

| 3 | PdCl₂ | - | CuI | No significant difference | irantypist.com |

| 4 | Pd(dppf)Cl₂ | - | CuI | Adapted system | semanticscholar.org |

| 5 | Pd₂(dba)₃ | AsPh₃ | - | 70 | lucp.net |

This table is for illustrative purposes and specific yields can vary based on substrates and reaction conditions.

The choice of solvent and base significantly influences the outcome of the Sonogashira coupling. lucp.net A variety of solvents have been investigated, including polar aprotic solvents like dimethylformamide (DMF) and acetonitrile (B52724) (CH₃CN), as well as nonpolar solvents like toluene. irantypist.comlucp.netrsc.org Acetonitrile has been identified as an optimal solvent in certain cases, potentially due to favorable interactions with the palladium catalyst. irantypist.com In some instances, ionic liquids have been used as an alternative reaction medium, offering advantages such as the elimination of a copper co-catalyst and an external base. beilstein-journals.org

Amines, such as triethylamine (B128534) (TEA), are commonly used as the base and can also serve as the solvent. semanticscholar.org The base plays a crucial role in neutralizing the hydrogen halide formed during the reaction and in the deprotonation of the terminal alkyne. While organic bases like TEA are efficient, inorganic bases such as potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) have also been shown to provide excellent yields. irantypist.comrsc.org The selection of the appropriate base and solvent combination is critical for maximizing the yield and minimizing side reactions like the homocoupling of the terminal alkyne. semanticscholar.orglucp.net

| Entry | Solvent | Base | Yield (%) | Reference |

| 1 | CH₃CN | TEA | 88 | irantypist.com |

| 2 | Toluene | TEA | Lower than CH₃CN | irantypist.com |

| 3 | DMF | TEA | - | rsc.org |

| 4 | Isopropanol | K₂CO₃ | Excellent | rsc.org |

| 5 | Dioxane | TEA | Trace amounts | semanticscholar.org |

| 6 | [TBP][4EtOV] (Ionic Liquid) | None (solvent acts as base) | >99 (conversion) | beilstein-journals.org |

This table is for illustrative purposes and specific yields can vary based on substrates and reaction conditions.

The Sonogashira coupling reaction is a valuable tool for constructing more complex molecules based on the this compound framework. researchgate.netresearchgate.net For instance, it has been used in the regioselective C-2 alkynylation of 2,4-dichloroquinoline, which can then undergo further functionalization, such as a Suzuki coupling at the C-4 position, to create 2-alkynyl-4-arylquinolines. beilstein-journals.org This stepwise approach allows for the controlled synthesis of diversely substituted quinolines. beilstein-journals.org The reaction has also been employed in one-pot sequential reactions, combining aldol (B89426) condensation, Michael addition, and Sonogashira coupling to produce highly functionalized quinoline (B57606) derivatives. semanticscholar.org These applications highlight the versatility of the Sonogashira coupling in building intricate molecular architectures that are of interest in various fields, including the development of pharmaceuticals and organic materials. wikipedia.orglucp.net

Solvent and Base Effects on Reaction Yields and Selectivity

Suzuki-Miyaura Coupling (for related quinoline synthesis)

While not a direct method for synthesizing this compound, the Suzuki-Miyaura coupling is a powerful palladium-catalyzed cross-coupling reaction used to create C-C bonds between aryl or vinyl halides and organoboron compounds. researchgate.neteurekaselect.com This reaction is highly relevant for the synthesis of arylated quinolines, which can be precursors or related structures to this compound derivatives. researchgate.neteurekaselect.com For example, 4-haloquinolines can be coupled with various arylboronic acids in the presence of a palladium catalyst to yield arylated quinolines. researchgate.net A one-pot process combining the borylation of quinoline-8-yl halides with a subsequent Suzuki-Miyaura coupling has been developed for the efficient synthesis of 8-arylquinolines. acs.org This methodology has also been applied in domino reactions, where a Suzuki-Miyaura cross-coupling is followed by a cycloaddition to form complex heterocyclic systems. acs.org

Metal-Free Synthetic Approaches

While palladium-catalyzed reactions are dominant, research into metal-free synthetic methods for quinoline derivatives is an emerging area. rsc.org These approaches are attractive due to the reduced cost and environmental impact associated with avoiding transition metals. rsc.org For instance, a metal-free, one-pot synthesis of 2-styrylquinolines has been reported using a deep eutectic solvent. rsc.org Although direct metal-free syntheses of this compound are less common, related methodologies are being explored. For example, a tandem 6π-azacyclization approach has been described for the synthesis of related quinoline structures under metal-free conditions. Additionally, ball milling has been used for the coupling of haloquinolines with sulfonic acids under metal- and solvent-free conditions to produce sulfonyl quinolines. researchgate.net

Ionic Liquid Mediated Reactions

Ionic liquids (ILs) have emerged as promising green solvents and catalysts in organic synthesis due to their unique properties, such as low vapor pressure, high thermal stability, and recyclability. nih.govisroset.org Their application in the synthesis of quinoline derivatives, including those with an ethynyl (B1212043) group, has been explored to develop more environmentally friendly protocols.

A metal-free synthetic method for constructing substituted quinolines utilizes imidazolium (B1220033) cation-based ionic liquids as the reaction medium. nih.gov This approach involves the reaction of anilines and phenylacetaldehydes, proceeding through C-C and C-N bond formation to yield 2,3-disubstituted quinolines, which can then undergo C-C bond cleavage to produce 3-substituted quinolines. nih.gov The advantages of this protocol include being metal-free, having a recyclable reaction medium, achieving higher yields, and requiring shorter reaction times. nih.gov

One specific example involves the use of 1-(1-alkylsulfonic)-3-methylimidazolium chloride, a Brönsted acidic ionic liquid, to catalyze the Skraup synthesis of quinolines under microwave heating. researchgate.net This method has been successfully applied to produce various quinoline derivatives. researchgate.net Researchers are also investigating the recovery and reuse of the ionic liquid from the aqueous phase after product separation, further enhancing the green credentials of this methodology. researchgate.net Another instance demonstrates the synthesis of 2-phenylbenzoxazole (B188899) from 2-aminophenol (B121084) and an aromatic aldehyde in 1-pentyl-3-methylimidazolium bromide ([pmIm]Br) under microwave irradiation in a solvent-free condition. isroset.org This ionic liquid-mediated approach offers benefits such as being non-toxic, non-corrosive, and providing high product yields in a short reaction time. isroset.org

Table 1: Examples of Ionic Liquid Mediated Synthesis of Quinolines

| Ionic Liquid | Reactants | Product Type | Key Advantages |

| Imidazolium cation-based IL nih.gov | Anilines, Phenylacetaldehydes | 2,3-disubstituted quinolines | Metal-free, recyclable medium, high yields |

| 1-(1-Alkylsulfonic)-3-methylimidazolium chloride researchgate.net | Not specified in abstract | Quinolines | Brönsted acidic catalyst, microwave-assisted |

| 1-Pentyl-3-methylimidazolium bromide ([pmIm]Br) isroset.org | 2-Aminophenol, Aromatic aldehyde | 2-Phenylbenzoxazole | Non-toxic, non-corrosive, short reaction time, high yield |

Ultrasound-Assisted Synthesis

Ultrasound irradiation has been recognized as a green chemistry tool that can significantly accelerate chemical reactions, often leading to higher yields and purities compared to conventional heating methods. rsc.orgnih.gov This technique has been successfully applied to the synthesis of various heterocyclic compounds, including quinoline derivatives.

One study reports the use of SnCl2·2H2O as a precatalyst for the one-pot, rapid synthesis of 2-substituted quinolines under ultrasound irradiation in water. researchgate.netnih.gov This three-component reaction involves anilines, aldehydes, and ethyl 3,3-diethoxypropionate, utilizing aerial oxygen as the oxidant to produce the desired products in good yields. researchgate.netnih.gov The use of water as a solvent and ultrasound as an energy source highlights the green aspects of this methodology. researchgate.netnih.gov

Another example demonstrates a two-step synthesis of hybrid quinoline-imidazole derivatives under both ultrasound irradiation and conventional heating. rsc.org The process involves the N-alkylation of the imidazole (B134444) ring followed by a Huisgen [3 + 2] dipolar cycloaddition. The ultrasound-assisted N-alkylation showed significant advantages in terms of reduced reaction time, lower energy consumption, and higher yields, establishing it as an environmentally friendly method. rsc.org Furthermore, the ultrasound-assisted conjugation of 6/8-methyl-2-(piperidin-1-yl)quinoline-3-carbaldehydes with aromatic acid hydrazides provided target acylhydrazone compounds in excellent yields within a very short reaction time of 4–6 minutes. mdpi.com

The application of ultrasonic irradiation in organic synthesis offers several benefits, including dramatically reduced reaction times (from hours or days to minutes), lower costs, excellent yields, and simpler workup procedures. nih.gov

Table 2: Comparison of Ultrasound-Assisted vs. Conventional Synthesis

| Reaction | Method | Reaction Time | Yield | Reference |

| Synthesis of piperidinyl-quinoline N-acylhydrazones mdpi.com | Conventional Heating | 15–45 min | Good | mdpi.com |

| Synthesis of piperidinyl-quinoline N-acylhydrazones mdpi.com | Ultrasound Irradiation | 4–6 min | Excellent | mdpi.com |

| N-alkylation of imidazole ring for hybrid quinoline-imidazole derivatives rsc.org | Conventional Heating | Not specified | Good | rsc.org |

| N-alkylation of imidazole ring for hybrid quinoline-imidazole derivatives rsc.org | Ultrasound Irradiation | Shorter | Higher | rsc.org |

Catalyst-Free Protocols

The development of catalyst-free synthetic methods is a significant goal in green chemistry, as it eliminates the need for potentially toxic and expensive metal catalysts and simplifies product purification. researchgate.net

A notable catalyst-free approach for the synthesis of 2,3-dicarboxylic ester quinoline derivatives has been developed using o-amino diphenyl methylone derivatives and acetylenedicarboxylic esters as substrates. researchgate.net This method is characterized by its mild reaction conditions. researchgate.net In contrast to a previously reported method that used DMSO as a solvent at elevated temperatures for 24 hours, this protocol offers a more sustainable alternative by employing greener solvents and significantly reducing reaction times. researchgate.net

Another innovative catalyst-free protocol has been developed for the C-3 functionalization of azaarenes, including quinoline. rsc.org This method is particularly valuable for the late-stage functionalization of complex drug molecules. It operates through a de-aromative activation mode, which facilitates a range of transformations via radical and ionic pathways. rsc.org

Furthermore, the synthesis of n-(ethynyl)quinolines can be achieved through a heterocoupling reaction between the appropriate n-chloroquinoline and 2-methyl-3-butyn-2-ol, catalyzed by palladium, followed by treatment with a catalytic amount of powdered sodium hydroxide (B78521) in toluene. researchgate.net Although the initial coupling is palladium-catalyzed, the subsequent deprotection step to yield the terminal alkyne is catalyst-free.

Cascade Annulation and Cyclization Strategies

Cascade reactions, also known as tandem or domino reactions, offer an efficient and atom-economical approach to complex molecules from simple starting materials in a single operation, avoiding the isolation of intermediates.

Rhodium(III)-Catalyzed C-H Functionalization

Rhodium(III)-catalyzed C-H activation has become a powerful tool for the synthesis of various heterocyclic compounds. snnu.edu.cnmdpi.com This method is characterized by its mild reaction conditions, good functional group tolerance, and high regioselectivity. snnu.edu.cnmdpi.com

An efficient rhodium(III)-catalyzed intramolecular annulation has been developed for benzamides substituted with an aryl group carrying an alkynyl moiety on the nitrogen atom. nih.gov This strategy has been applied in the synthesis of fused indolizidinones. nih.gov In a different approach, a rhodium(III)-catalyzed intermolecular cascade annulation of 2-acetylenic aldehydes with O-substituted N-hydroxybenzamides has been used to construct hydroxyindolizidinone moieties. nih.gov

Furthermore, a rhodium(III)-catalyzed intramolecular oxidative annulation of O-substituted N-hydroxyacrylamides has been developed for the construction of indolizinones via sequential C(sp2)–H activation and C(sp3)–H amination. beilstein-journals.org This method demonstrates excellent functional-group tolerance. For instance, using this compound as a substrate in this reaction yielded the corresponding indolizinone in 32% yield. beilstein-journals.org A plausible mechanism involves the C(sp2)–H activation of the acrylamide, followed by intramolecular coordination of the alkyne, migratory insertion, and subsequent cyclization. beilstein-journals.org

Intramolecular Annulation Reactions

Intramolecular annulation reactions are a key strategy for the construction of fused ring systems. Copper(I)-catalyzed intramolecular annulation of o-ethynylquinoline-3-carbaldehydes with oxygen and nitrogen nucleophiles leads to the regioselective synthesis of alkoxy/imidazole-substituted 1,3-dihydrofuro[3,4-b]quinolines. nih.gov This reaction proceeds via a 5-exo-dig cyclization. The scope of this reaction was extended to o-ethynylquinoline-3-carbonitriles for the synthesis of alkoxy-substituted 3H-pyrrolo[3,4-b]quinolines using alcohols as nucleophiles. nih.gov

In the context of rhodium-catalyzed reactions, an intramolecular annulation of alkyne-tethered hydroxamic esters has been reported for the synthesis of isoquinolones and pyridines without the need for external oxidants. beilstein-journals.org This highlights the versatility of intramolecular annulation strategies in generating diverse heterocyclic frameworks.

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances in chemical processes. indianchemicalsociety.com These principles are increasingly being applied to the synthesis of quinoline derivatives to create more sustainable and environmentally friendly methods. nih.gov

Green chemistry approaches in this context often involve the use of greener solvents (like water), alternative energy sources (microwaves, ultrasound), solvent-free conditions, and the development of catalyst-free reactions. mdpi.comresearchgate.net For example, the ultrasound-assisted synthesis of quinoline derivatives in water exemplifies a green approach by avoiding hazardous organic solvents and reducing energy consumption. researchgate.netnih.gov

The use of ionic liquids as recyclable reaction media also aligns with green chemistry principles. nih.govnih.gov A one-pot synthesis of a quinoline-based ionic liquid under solvent-free, greener reaction conditions has been shown to improve reaction efficiency and chemical yield. nih.gov

Stereoselective Synthesis of Chiral this compound Derivatives

The development of synthetic routes to enantiomerically enriched chiral molecules is a cornerstone of modern organic chemistry, with significant implications for the pharmaceutical and materials sciences. Chiral this compound derivatives, which possess a stereogenic center, are valuable building blocks due to the versatile reactivity of the alkyne moiety and the inherent biological and chemical properties of the quinoline scaffold. Stereoselective synthesis aims to produce a single enantiomer of a chiral compound, which is crucial as different enantiomers can exhibit distinct biological activities. beilstein-journals.org This section details methodologies for the stereoselective synthesis of chiral derivatives of this compound, focusing on catalytic asymmetric approaches that afford high levels of enantioselectivity.

A prominent strategy for introducing a chiral center into quinoline derivatives is through the asymmetric alkynylation of quinolones. nih.govacs.org This method involves the enantioselective addition of a copper acetylide to a quinolinium ion, which is generated in situ. The stereochemical outcome of the reaction is controlled by a chiral ligand coordinated to the copper catalyst. nih.govacs.org

One effective class of ligands for this transformation is the phosphinamine (P,N) ligands. nih.gov For instance, the use of a copper(I) iodide catalyst in conjunction with a chiral P,N ligand has been shown to successfully catalyze the enantioselective alkynylation of quinolones, producing a range of alkynylated products with high yields and enantioselectivities. nih.govacs.org The reaction is tolerant of various functional groups on both the quinolone and the alkyne, demonstrating its broad applicability. nih.govacs.org A notable example is the application of the (S,S,Ra)-UCD-Phim ligand, which has afforded alkynylated quinolones in yields of up to 92% and enantiomeric excesses (ee) as high as 97%. nih.gov

The general scheme for this copper-catalyzed enantioselective alkynylation is depicted below, where a quinolone is first activated, typically by silylation, to form a quinolinium intermediate. This intermediate then undergoes nucleophilic attack by a copper acetylide species templated by a chiral ligand.

General Scheme for Copper-Catalyzed Enantioselective Alkynylation of Quinolones: Quinoline (activated) + Terminal Alkyne --(CuI, Chiral Ligand, Base)--> Chiral Alkynylated Dihydroquinoline

The versatility of this method is highlighted by its successful application in the synthesis of natural products such as (+)-cuspareine and (+)-galipinine. nih.gov

Another powerful class of chiral ligands for this type of transformation is the bis(oxazoline) (BOX) ligands. acs.org Copper-catalyzed dearomative alkynylation of quinolones using chiral BOX ligands provides access to highly enantioenriched products. For this reaction, the choice of the BOX ligand is critical for achieving high stereocontrol. For example, while phenyl-BOX (Ph-BOX) ligands show good selectivity, tetraphenyl-BOX ligands have been found to furnish the desired products with even higher yields and enantioselectivities. acs.org

The reaction conditions, including the choice of solvent and the protecting group on the quinolone, are key to the success of this methodology. The use of a trichloroethyl (Troc) protecting group on the quinolone nitrogen has been shown to be effective. acs.org This protocol features low catalyst loading and a broad substrate scope. acs.org

Below are representative data from studies on the enantioselective alkynylation of quinolones, which can be conceptually extended to the synthesis of chiral this compound derivatives.

Table 1: Enantioselective Copper-Catalyzed Alkynylation of Quinolones with Chiral P,N Ligands nih.govacs.org Reaction Conditions: Quinolone (0.1 mmol), CuI (10 mol%), Ligand (12 mol%), Toluene (1 mL), Alkyne (1.3 equiv), DIPEA (1.6 equiv), TBSOTf (1.2 equiv). acs.org

| Entry | Quinolone Substituent | Alkyne | Chiral Ligand | Yield (%) | ee (%) |

| 1 | H | Phenylacetylene (B144264) | (S,S,Ra)-UCD-Phim | 85 | 95 |

| 2 | 6-MeO | Phenylacetylene | (S,S,Ra)-UCD-Phim | 92 | 97 |

| 3 | 6-Cl | Phenylacetylene | (S,S,Ra)-UCD-Phim | 78 | 96 |

| 4 | H | 1-Hexyne | (S,S,Ra)-UCD-Phim | 88 | 94 |

Table 2: Enantioselective Copper-Catalyzed Alkynylation of Quinolones with Chiral BOX Ligands acs.org Reaction Conditions: Troc-protected quinolone, CuI (5 mol%), Ligand, MTBE, Alkyne, Activator. acs.org

| Entry | Quinolone Substituent | Alkyne | Chiral Ligand | Yield (%) | ee (%) |

| 1 | H | Phenylacetylene | Tetraphenyl-BOX | 80 | 82 |

| 2 | 6-Br | Phenylacetylene | Tetraphenyl-BOX | 75 | 92 |

| 3 | H | (p-MeO-Ph)acetylene | Tetraphenyl-BOX | 82 | 81 |

| 4 | H | Cyclohexylacetylene | Tetraphenyl-BOX | 65 | 96 |

Furthermore, copper-catalyzed asymmetric propargylic dearomatization of indoles has been shown to produce complex chiral structures containing a quinoline core, such as tetrahydro-5H-indolo[2,3-b]quinolines. nih.gov This reaction proceeds through a copper-allenylidene intermediate and demonstrates excellent diastereoselectivity and enantioselectivity. nih.gov While not directly producing a simple this compound, this methodology showcases the power of copper catalysis in constructing complex chiral quinoline-containing molecules from alkyne precursors.

In addition to addition reactions, stereoselective cross-coupling reactions represent a viable, though less explored, pathway. The Sonogashira coupling, a palladium- and copper-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide, is a fundamental tool for creating C(sp)-C(sp²) bonds. libretexts.org While the standard Sonogashira coupling does not typically generate a new stereocenter at the coupling site, the use of chiral ligands in modified procedures or subsequent asymmetric transformations of the resulting this compound could induce chirality.

The development of these stereoselective methods is crucial for accessing specific enantiomers of this compound derivatives, which are of significant interest for their potential applications in medicinal chemistry and materials science. The high levels of enantioselectivity achieved through copper-catalyzed asymmetric alkynylation highlight this as a particularly promising strategy.

Chemical Reactivity and Transformational Studies of 2 Ethynylquinoline

Click Chemistry Applications (e.g., Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC))

Click chemistry, a concept introduced by K. B. Sharpless in 2001, describes reactions that are high-yielding, broad in scope, and generate only easily removable byproducts. organic-chemistry.org The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a prime example of a click reaction, and 2-ethynylquinoline is an excellent substrate for this transformation. organic-chemistry.orgwikipedia.org This reaction involves the [3+2] cycloaddition between an azide (B81097) and a terminal alkyne, like this compound, to form a 1,2,3-triazole ring. wikipedia.orgnih.gov The copper catalyst significantly accelerates the reaction and controls the regioselectivity, leading exclusively to the 1,4-disubstituted triazole isomer. organic-chemistry.orgbeilstein-journals.orgnih.gov

A significant application of the CuAAC reaction with this compound is the synthesis of 1,2,3-triazole-linked conjugates. mdpi.com This methodology allows for the covalent linking of the quinoline (B57606) moiety to various other molecules, including biomolecules and pharmacophores. nih.govmdpi.com For instance, this compound has been successfully coupled with glycosyl azides to produce glycoconjugates. researchgate.netresearchgate.net In a typical procedure, the reaction is carried out in the presence of a copper(I) catalyst, often generated in situ from a copper(II) salt and a reducing agent like sodium ascorbate, in a suitable solvent system. beilstein-journals.orgresearchgate.net

The synthesis of 1-(β-D-glucopyranosyl)-4-(quinolin-2-yl)-1,2,3-triazole illustrates this application. The reaction between 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl azide and this compound, catalyzed by bis(triphenylphosphine)copper(I) butyrate, proceeds at room temperature to afford the desired triazole-linked glucoconjugate in high yield. researchgate.net This strategy has also been employed to create quinoline-isatin hybrids linked by a 1,2,3-triazole bridge, which have shown potential as anti-breast cancer and anti-MRSA agents. eurekaselect.com

Table 1: Examples of 1,2,3-Triazole-Linked Conjugates from this compound

| Azide Partner | Catalyst System | Product | Reference |

| 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl azide | C₃H₇COOCu(PPh₃)₂ | 1-(2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl)-4-(quinolin-2-yl)-1,2,3-triazole | researchgate.net |

| Protected glycosyl azides | Copper(I) | 1,2,3-triazole-linked glycoconjugates | researchgate.netresearchgate.net |

| 6-Azidoquinolone | CuSO₄, sodium ascorbate | Porphyrin-quinolone conjugates | beilstein-journals.org |

| Isatin-derived azides | Not specified | Quinoline-isatin hybrids | eurekaselect.com |

The 1,2,3-triazole ring formed through the click reaction serves as a robust and versatile linker in the design of novel ligands for catalysis. researchgate.net The nitrogen atoms within the triazole ring, in conjunction with the quinoline nitrogen, can act as coordination sites for metal ions. researchgate.net This has led to the development of bi- and tridentate ligands. researchgate.net For example, 1,2,3-triazole-linked glycoconjugates derived from this compound have been utilized as ligands in copper-catalyzed reactions. researchgate.netresearchgate.net The modular nature of the click chemistry approach allows for the systematic variation of the ligand structure, enabling the fine-tuning of the catalytic properties of the resulting metal complexes. researchgate.net

Formation of 1,2,3-Triazole-Linked Conjugates

Electrophilic Substitution Reactions on the Ethynyl (B1212043) Group

While the quinoline ring itself can undergo electrophilic aromatic substitution, the ethynyl group of this compound also exhibits reactivity towards electrophiles, although this is less common than reactions involving the aromatic system. vulcanchem.com Generally, the π-electron density of the alkyne can be attacked by strong electrophiles. chemguideforcie.co.uk For instance, bromination of the ethynyl group can occur under specific conditions. vulcanchem.com

Nucleophilic Addition Reactions to the Ethynyl Group

The polarized triple bond of the ethynyl group in this compound is susceptible to attack by nucleophiles. vulcanchem.comwikipedia.org In these reactions, the nucleophile adds to one of the sp-hybridized carbon atoms, while the other carbon becomes negatively charged before being protonated. libretexts.orgsavemyexams.com This type of reaction, known as nucleophilic addition, can lead to the formation of new carbon-carbon or carbon-heteroatom bonds. wikipedia.org For example, the addition of hydrogen cyanide across the triple bond can produce a vinyl cyanide derivative. chemguide.co.uk The reaction is often catalyzed by a base, which generates a more potent nucleophile. libretexts.org

Oxidation and Reduction Reactions

The ethynyl group of this compound can undergo both oxidation and reduction reactions. vulcanchem.com Oxidation can lead to various products depending on the reaction conditions and the oxidizing agent used. khanacademy.org For instance, strong oxidation can cleave the triple bond. vulcanchem.com Conversely, the ethynyl group can be reduced to an alkene (ethenyl) or an alkane (ethyl) group. khanacademy.orglibretexts.org Catalytic hydrogenation is a common method for the reduction of alkynes. The choice of catalyst and reaction conditions can allow for the selective reduction to either the cis-alkene (using a poisoned catalyst like Lindlar's catalyst) or the alkane (using a more active catalyst like palladium on carbon).

Homo- and Heterocoupling Reactions

This compound is a valuable building block in coupling reactions, which involve the joining of two hydrocarbon fragments with the aid of a metal catalyst. unacademy.comwikipedia.org These can be classified as homocoupling, where two identical molecules are joined, or heterocoupling (cross-coupling), where two different molecules are linked. wikipedia.orgbyjus.com

Homocoupling: The oxidative dimerization of this compound, catalyzed by cuprous chloride, leads to the formation of 1,4-bis[2'-(quinolyl)]buta-1,3-diyne in excellent yields. researchgate.net This reaction, a type of Glaser coupling, involves the coupling of two terminal alkyne molecules. wikipedia.org

Heterocoupling: this compound can participate in various palladium-catalyzed cross-coupling reactions. researchgate.net For example, the heterocoupling between a haloquinoline and this compound, catalyzed by a palladium complex, can yield a 2,2'-bis(quinoline) derivative. researchgate.net When a zerovalent nickel complex is used as the catalyst, the reaction can lead to the formation of a mixture of 1,2,4- and 1,3,5-tri(2'-quinolyl)benzene. researchgate.net These reactions significantly expand the synthetic utility of this compound, allowing for the construction of complex molecular architectures.

Oxidative Dimerization to form Buta-1,3-diynes

This compound can undergo oxidative dimerization to form the corresponding conjugated 1,4-bis[2-(quinolyl)]buta-1,3-diyne. researchgate.net This transformation is typically achieved through a Glaser-type coupling, catalyzed by cuprous chloride (CuCl), and generally proceeds with excellent yields. researchgate.netresearchgate.net The resulting buta-1,3-diyne structure is a highly conjugated system, featuring two quinoline units linked by a diyne spacer. mdpi.com Such molecules are of interest for their unique rod-like structures and potential applications in materials science.

Table 1: Oxidative Dimerization of this compound

| Reactant | Catalyst | Product | Yield |

|---|

Cross-Coupling with Halogenated Quinolines

The Sonogashira reaction, a palladium-catalyzed cross-coupling process, is a powerful method for forming carbon-carbon bonds between terminal alkynes and aryl or vinyl halides. wikipedia.orglibretexts.orgorganic-chemistry.org In this context, this compound can be coupled with halogenated quinolines. For instance, the palladium-catalyzed heterocoupling between a haloquinoline and this compound can produce 2,2'-biquinoline (B90511) derivatives. researchgate.net The reaction is highly regioselective; when using a di-halogenated quinoline such as 2-bromo-4-iodo-quinoline, the coupling occurs preferentially at the more reactive iodide position. libretexts.org The choice of catalyst system, often a combination of a palladium complex and a copper(I) co-catalyst, is crucial for the reaction's success under mild conditions. wikipedia.orgbeilstein-journals.org

Metal Complexation and Coordination Chemistry

The quinoline nitrogen atom and the ethynyl group of this compound provide sites for coordination with metal ions, making it a valuable component in the field of coordination chemistry. libretexts.org It serves as a precursor for designing and synthesizing ligands that can form stable complexes with various transition metals. thieme-connect.comresearchgate.netkzoo.edu

Ligand Design and Synthesis

This compound is a versatile building block for creating more elaborate multidentate ligands. thieme-connect.comresearchgate.net A common strategy involves using the copper-catalyzed azide-alkyne cycloaddition, a "click reaction," to link this compound to other molecules. researchgate.net For example, reacting this compound with glycosyl azides produces 1,2,3-triazole-linked glycoconjugates that can act as bidentate or tridentate ligands for metal ions. thieme-connect.comresearchgate.net Similarly, quinoline-triazole derivatives have been synthesized to act as bidentate ligands for studying metal complexation with ions like Cu²⁺. researchgate.net The general synthesis of the final metal complexes involves reacting a stoichiometric amount of the designed ligand with a suitable metal salt in a solvent and refluxing the mixture. nih.govorientjchem.org

Table 2: Examples of Ligands Synthesized from this compound

| Reaction Type | Reactants | Ligand Type |

|---|---|---|

| Click Reaction | This compound, Glycosyl Azides | Bi- and Tridentate 1,2,3-Triazole-linked Glycoconjugates thieme-connect.comresearchgate.net |

Electronic Properties of Metal Complexes

The formation of a coordination complex between a ligand and a metal ion alters the electronic properties of both components. libretexts.org Metal complexes containing ligands derived from this compound are studied for their distinct electronic characteristics, such as chromophore activity and luminescence. spectroscopyonline.com Techniques like UV-Visible (UV-Vis) and fluorescence spectroscopy are employed to investigate these properties. dergipark.org.trresearchgate.net

The UV-Vis absorption spectra of such complexes typically show bands corresponding to intra-ligand (π→π* and n→π*) transitions and metal-to-ligand charge transfer (MLCT) bands. dergipark.org.trbath.ac.uk The complexation with a metal ion can cause shifts in these absorption bands and influence the fluorescence properties of the ligand. spectroscopyonline.com These electronic properties are fundamental to the potential application of these complexes in areas like sensing, photocatalysis, and light-emitting devices. spectroscopyonline.comdergipark.org.tr The analysis of optical absorption data can also be used to determine the optical band gaps of these materials. dergipark.org.trresearchgate.net

Cascade Cyclization Reactions

Cascade reactions, where multiple bond-forming events occur in a single operation, offer an efficient pathway to complex molecular architectures. 20.210.105 this compound and its derivatives are valuable substrates in such transformations.

For example, derivatives of this compound have been used in rhodium(III)-catalyzed intramolecular cascade annulations to construct complex heterocyclic systems like indolizidinones. mdpi.com In one synthetic approach to the natural product rosettacin, a cascade cyclization involving a derivative of 3-aminomethyl-2-ethynylquinoline was a key step in building the indolizidinone scaffold. mdpi.comresearchgate.net Another documented transformation is the intramolecular cyclization of N-aminopyridinium salts derived from ethynylquinolines, which yields pyrazolo[2,3-a]quinolines. jst.go.jp These reactions often proceed through the formation of reactive intermediates that undergo subsequent cyclization steps to afford the final polycyclic products. researchgate.netresearchgate.net

Catalytic Applications of 2 Ethynylquinoline and Its Derivatives

Role as Ligands in Transition Metal Catalysis

2-Ethynylquinoline and its derivatives serve as effective ligands in transition metal catalysis, influencing the reactivity and selectivity of various transformations. The coordination of the quinoline (B57606) nitrogen and the π-system of the ethynyl (B1212043) group to a metal center can modify the metal's electronic properties, thereby enhancing its catalytic activity.

Palladium catalysts are widely used for cross-coupling reactions, and this compound plays a role in several such transformations. For instance, the heterocoupling reaction between an appropriate n-chloroquinoline and 2-methyl-3-butyn-2-ol, catalyzed by palladium, is a key step in the synthesis of n-(ethynyl)quinolines. researchgate.net This is followed by treatment with a catalytic amount of powdered sodium hydroxide (B78521) in toluene. researchgate.net

Furthermore, palladium-catalyzed heterocoupling between n′-haloquinoline and n′-(ethynyl)quinoline can yield products like 2′,2′-bis(quinoline). researchgate.net The Sonogashira coupling, a palladium-catalyzed reaction, is a common method for preparing 2-alkynylquinolines. researchgate.netnih.gov This reaction typically involves the coupling of a haloquinoline with a terminal alkyne in the presence of a palladium catalyst and a copper co-catalyst. A specific example is the synthesis of this compound-3-carbaldehyde from 2-chloroquinoline-3-carbaldehyde (B1585622) through a Sonogashira reaction. nih.gov

| Reaction Type | Reactants | Catalyst System | Product | Reference |

|---|---|---|---|---|

| Heterocoupling | n-chloroquinoline, 2-methyl-3-butyn-2-ol | Palladium | n-(ethynyl)quinoline | researchgate.net |

| Heterocoupling | n′-haloquinoline, n′-(ethynyl)quinoline | Palladium | 2′,2′-bis(quinoline) | researchgate.net |

| Sonogashira Coupling | 2-chloroquinoline-3-carbaldehyde, TMS-acetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | 2-TMS-ethynylquinoline-3-carbaldehyde | nih.gov |

| Sonogashira Coupling | 6-bromoquinoline, acetylene (B1199291) derivative | Palladium, Copper co-catalyst | 6-Ethynylquinoline |

Cobalt-catalyzed benzannulation reactions offer an efficient route to construct substituted benzene (B151609) rings. The [4+2] cross-benzannulation of conjugated enynes and diynes under cobalt catalysis leads to 1,2,3-trisubstituted benzene derivatives with good yields and high regioselectivity. researchgate.net Research has shown that cobalt-catalyzed benzannulation of 2-pyridine-substituted enynes can produce 2,3-bis(2-pyridyl)styrenes. researchgate.netresearchgate.net This methodology highlights the utility of cobalt catalysts in forming complex aromatic systems, where derivatives of this compound could potentially be employed as substrates or ligands. researchgate.net Cobalt(II) acetate (B1210297) tetrahydrate has been used as a sustainable and cheaper 3d metal catalyst for the enantioselective C-H/N-H annulation of picolinamides with alkynes to synthesize C1-chiral 1,2-dihydroisoquinolines (DHIQs) with high yields and excellent enantioselectivities. nih.gov

Copper catalysts are pivotal in various reactions involving this compound and its derivatives. One significant application is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a key "click chemistry" reaction. researchgate.net This reaction is used to prepare 1,2,3-triazole-linked glycoconjugates from this compound and glycosyl azides, which then serve as ligands in other copper-catalyzed reactions. researchgate.net For example, these glycoconjugate ligands have been used in the copper-catalyzed addition of phenylacetylene (B144264) to N-benzylideneaniline. researchgate.netresearchgate.net

Copper(I) catalysts are also employed in the tandem synthesis of 2-acylquinolines from 2-ethynylanilines and glyoxals, a process that avoids the use of toxic cyanides. rsc.org Furthermore, a novel copper-catalyzed [5 + 1] annulation of 2-ethynylanilines with an N,O-acetal provides a route to quinoline derivatives with an ester substituent at the 2-position. organic-chemistry.org This reaction is promoted by a combination of CuBr₂ and trifluoroacetic acid (TFA). organic-chemistry.org

| Reaction Type | Substrates | Catalyst/Reagents | Product | Reference |

|---|---|---|---|---|

| Azide-Alkyne Cycloaddition (Click Chemistry) | This compound, glycosyl azides | Copper | 1,2,3-triazole-linked glycoconjugates | researchgate.net |

| Tandem Synthesis | 2-ethynylanilines, glyoxals | Copper(I), piperidine | 2-acylquinolines | rsc.org |

| [5 + 1] Annulation | 2-ethynylanilines, N,O-acetal | CuBr₂, TFA | Quinoline derivatives with ester at C-2 | organic-chemistry.org |

Rhodium catalysts have been utilized in reactions involving this compound, particularly in C-H activation and annulation processes. A rhodium(III)-catalyzed intramolecular oxidative annulation of O-substituted N-hydroxyacrylamides has been developed to construct indolizinones through a sequential C(sp²)–H activation and C(sp³)–H amination. beilstein-journals.org In this context, this compound has been successfully used as a substrate, yielding the corresponding indolizinone, which shares a core skeleton with the natural product mappicine. beilstein-journals.orgbeilstein-journals.org Rhodium complexes are also known to be effective catalysts for hydroformylation reactions, converting olefins to aldehydes. illinois.edu While direct examples with this compound are not prominent, the versatility of rhodium catalysis suggests potential applications. illinois.edu

Copper-Catalyzed Reactions

Organocatalysis and Metal-Free Catalysis

The field of organocatalysis, which uses small organic molecules as catalysts, offers a sustainable alternative to metal-based catalysis. rsc.org While specific examples detailing this compound as an organocatalyst are not extensively documented, the principles of organocatalysis, such as hydrogen bonding and Brønsted acid/base catalysis, are relevant to its derivatives. mdpi.com The development of metal-free catalytic systems is a growing area of research, driven by the desire for more environmentally benign chemical processes. rsc.org

Asymmetric photocatalysis enabled by chiral organocatalysts represents a green chemistry approach. nih.gov This strategy often involves the use of proline-based chiral amines and chiral imidazolidinones for substrate activation in a metal-free catalytic cycle. nih.gov Such approaches have been applied to the enantioselective functionalization of carbonyl compounds. nih.gov

Sustainable Catalysis with this compound Derivatives

The pursuit of sustainable catalysis aims to develop efficient, environmentally friendly, and economically viable chemical processes. nih.govresearchgate.net This involves the use of non-toxic, recyclable catalysts and reaction media. cardiff.ac.ukmdpi.com The use of this compound derivatives in catalysis aligns with the principles of sustainable chemistry, particularly when employed in metal-free systems or with abundant and non-toxic metals. master-sucat.eu

The development of catalysts from waste materials is an emerging area of sustainable catalysis. mdpi.com While not directly involving this compound, this approach underscores the trend towards circular economy principles in catalyst design. mdpi.com The use of this compound in reactions that proceed with high atom economy, such as cycloadditions, also contributes to the sustainability of a synthetic route. mdpi.com

Applications in Medicinal Chemistry and Chemical Biology

Design and Synthesis of Novel Therapeutic Agents

The structural framework of 2-ethynylquinoline serves as a cornerstone for the design of new therapeutic agents. Its derivatives have been investigated for a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. researchgate.netontosight.aiontosight.ai The process of discovering and refining these agents, often termed the "hit to lead" phase, involves synthesizing and testing numerous analogues to enhance potency and selectivity while improving metabolic properties. wikipedia.org

The development of quinoline-based anticancer agents is an active area of research, with derivatives designed to interact with various biological targets to inhibit tumor growth. ontosight.ainih.gov The this compound moiety has been incorporated into novel compounds with significant cytotoxic and antiproliferative effects.

One mechanism by which this compound exhibits anticancer effects is through the inhibition of protein synthesis. biosynth.com It has been found to bind to the eIF4E molecule, which is crucial for cell division, thereby preventing the production of essential proteins and inhibiting the growth of cancer cells. biosynth.com This compound is described as a potent cytotoxic agent that can induce apoptosis (programmed cell death) and has been shown in in vivo studies to cause the regression of bronchial and alveolar tumors in mice. biosynth.com

Derivatives of this compound are also designed to function as enzyme inhibitors. For instance, analogues have been developed as inhibitors of Bcl-2, an anti-apoptotic protein that is a key target in cancer therapy. nih.gov The inhibition of Bcl-2 can unlock apoptotic signaling, leading to the selective death of cancer cells. nih.gov Furthermore, some quinoline (B57606) derivatives have been found to inhibit P-glycoprotein, a protein that can pump chemotherapeutic agents out of cancer cells, thereby enhancing the efficacy of other cancer drugs. Other enzymatic targets for quinoline-based inhibitors include Ezh2, a protein whose inhibition can lead to cell cycle arrest and apoptosis in lymphoma cells. nih.gov

Another strategy involves designing molecules that interfere with DNA replication and transcription in cancer cells by intercalating into the DNA structure. ijabbr.com The planar aromatic structure of the quinoline ring is well-suited for this purpose.

Table 1: Examples of this compound Derivatives and their Anticancer Activity

| Compound/Derivative Class | Proposed Mechanism of Action | Target Cancer Type(s) | Research Finding | Citation |

|---|---|---|---|---|

| This compound | Inhibition of protein synthesis via eIF4E binding; Induction of apoptosis | Leukemia, other cancers, pulmonary carcinomas | Potent cytotoxic agent; causes regression of bronchial and alveolar tumors in mice. | biosynth.com |

| Quinolin-4-yl based oxadiazoles | Inhibition of the anti-apoptotic protein Bcl-2 | Bcl-2-expressing cancers (e.g., leukemia, lymphoma) | Some analogues exhibit sub-micromolar anti-proliferative activity and IC50 activity in a Bcl2-Bim peptide ELISA assay. | nih.gov |

| General Quinoline Derivatives | P-glycoprotein modulation | Drug-resistant cancers | May enhance the retention of chemotherapeutic agents within cancer cells. | |

| Lavendamycin analogues (quinolinequinones) | NQO1-directed antitumor agents | Breast cancer | Compound 22 (7-amino-2-(2'-thienyl)quinoline-5,8-dione) showed potent activity against human breast cancer cells with or without NQO1 expression. | nih.gov |

Quinoline derivatives have a long history of use as antimicrobial agents, and the this compound scaffold provides a template for creating new compounds to combat bacterial and fungal infections. nih.govtu-clausthal.de These compounds are recognized as wide-spectrum antibiotics effective against both Gram-positive and Gram-negative bacteria. nih.gov

The mechanisms of antimicrobial action for quinoline derivatives are varied. They can interfere with essential enzymatic pathways in microorganisms, leading to cell death. Another proposed mechanism is the interaction with microbial DNA, where the quinoline molecule intercalates into the DNA structure, disrupting replication and transcription processes.

Recent studies have focused on developing quinoline-2-one derivatives that show significant antibacterial activity against multidrug-resistant Gram-positive strains, such as methicillin-resistant Staphylococcus aureus (MRSA). nih.gov For example, certain derivatives demonstrated potent activity, with Minimum Inhibitory Concentrations (MICs) as low as 0.75 μg/mL against MRSA and vancomycin-resistant Enterococci (VRE). nih.gov These compounds also showed promise in inhibiting biofilm formation, a key factor in persistent bacterial infections. nih.gov

Table 2: Antimicrobial Activity of Selected Quinoline Derivatives

| Compound Class | Target Microbe(s) | Activity/Finding | Citation |

|---|---|---|---|

| Quinolines | General bacteria and fungi | Interfere with metabolic pathways and can intercalate with DNA. | |

| Quinoline-2-one derivatives | Multidrug-resistant Gram-positive bacteria (MRSA, MRSE, VRE) | Compound 6c showed MIC values of 0.75 μg/mL against MRSA and VRE. | nih.gov |

| Quinoline-2-one derivative 6c | Staphylococcus aureus (MRSA) | Showed significant, dose-dependent reduction of biofilm development. | nih.gov |

Chronic inflammation is a contributing factor to many diseases, and agents that can modulate the inflammatory response are of significant therapeutic interest. gricechiro.comobservatoireprevention.org Quinoline derivatives, including those based on the this compound structure, have demonstrated anti-inflammatory properties. researchgate.netontosight.aiontosight.aibiosynth.com

The anti-inflammatory action of this compound may be attributed to its ability to inhibit the synthesis of prostaglandins, which are key mediators of inflammation. biosynth.com This is often achieved by inhibiting cyclooxygenase (COX) enzymes, particularly COX-2, which is induced during inflammation. gricechiro.comnih.gov The inhibition of COX-2 is a common mechanism for nonsteroidal anti-inflammatory drugs (NSAIDs). frontiersin.org Polyphenols, which share some structural similarities with the aromatic systems in quinolines, are known to exert anti-inflammatory effects by inhibiting enzymes like COX-2 and modulating inflammatory signaling pathways such as NF-κB. nih.govfrontiersin.org Derivatives of this compound could be designed to leverage these same mechanisms for a targeted anti-inflammatory effect.

The quinoline core is present in several established antiviral agents, and research continues to explore new derivatives for the treatment of viral infections. tu-clausthal.denih.gov The this compound structure offers a platform for developing novel compounds against a range of viruses. nih.govontosight.ai

Research has shown that certain quinoline derivatives can inhibit the replication of various viruses, including RNA viruses. mdpi.com For example, through structure-activity relationship studies on a known inhibitor, new quinoline analogues were synthesized that showed significantly improved potency and a high selectivity index against multiple strains of Enterovirus D68 (EV-D68), a virus that can cause severe respiratory and neurological infections. nih.gov Some of these compounds demonstrated potent antiviral activity in neuronal cells, suggesting potential for treating neurological complications of viral infections. nih.gov The mechanisms of action for antiviral polyphenols, which can serve as a model for quinoline design, include blocking viral entry into host cells and inhibiting viral replication enzymes. mdpi.comscience-line.com

Table 3: Antiviral Activity of Selected Quinoline Derivatives

| Compound | Target Virus | Potency (EC50) | Key Finding | Citation |

|---|---|---|---|---|

| 10a, 12a, 12c (Dibucaine analogues) | Enterovirus D68 (EV-D68) | < 1 μM | Significantly improved potency and high selectivity index (>180) compared to the parent compound. Potent activity in neuronal cells. | nih.gov |

| 8-Ethynylquinoline | RNA viruses | Inhibition rate up to 91% | Emerging research indicates potential antiviral properties. |

The ability of small molecules to modulate the activity of enzymes and receptors is fundamental to pharmacology. wikipedia.orgnih.gov Regulatory enzymes, which control biochemical pathways, are prime targets for therapeutic intervention. wikipedia.org Derivatives of this compound have been designed to act as specific modulators for a variety of these biological targets.

Enzyme modulation by these compounds often involves the inhibitor binding to the enzyme's active site or an allosteric site, causing a conformational change that alters the enzyme's catalytic activity. wikipedia.orgbiorxiv.org This can be a reversible or irreversible interaction. Examples of enzymes targeted by quinoline derivatives include:

eIF4E: As mentioned, this compound itself can inhibit this protein synthesis initiation factor. biosynth.com

Bcl-2: Quinoline-based heterocycles have been synthesized as inhibitors of this key anti-apoptotic protein. nih.gov

Kynurenine (B1673888) monooxygenase (KMO): Inhibition of this enzyme in the kynurenine pathway is a strategy for treating neurodegenerative diseases like Alzheimer's and Huntington's, as it can decrease toxic metabolites and increase neuroprotective ones. frontiersin.org

Lysyl oxidase (LOX): Inhibition of this enzyme, which is involved in crosslinking collagen, can reduce tumor stiffness, thereby improving T cell migration and the efficacy of cancer immunotherapies. elifesciences.org

This targeted modulation allows for precise intervention in disease pathways, forming the basis of many modern therapeutic strategies. nih.govelifesciences.org

Glycoconjugation is a chemical strategy where a carbohydrate moiety is attached to another molecule, such as a drug, to alter its properties. researchgate.net This approach is used to modify the water solubility of quinolines, influence their biological activity, and improve their pharmacokinetic profiles. researchgate.netnih.gov The terminal alkyne of this compound is particularly well-suited for this purpose, enabling its use in copper-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient "click reaction". researchgate.netmdpi.com

This reaction creates a stable 1,2,3-triazole linker that connects the quinoline scaffold to a sugar unit. nih.govnih.gov A key application of this strategy is in cancer therapy, aiming to exploit the increased glucose uptake of tumor cells (the Warburg effect). nih.gov By attaching a glucose molecule to a cytotoxic quinoline derivative, the resulting glycoconjugate can be preferentially taken up by cancer cells through glucose transporters (GLUTs). nih.gov Once inside the cell, the cytotoxic agent can be released to exert its effect.

Studies have shown that this strategy can enhance both the cytotoxicity and selectivity of quinoline-based compounds against cancer cells compared to healthy cells. nih.govnih.gov For example, glycoconjugates of 8-hydroxyquinoline (B1678124) attached to D-glucose via a triazole linker demonstrated higher cytotoxicity and selectivity for HCT-116 and MCF-7 cancer cell lines. nih.gov

Enzyme and Receptor Modulation

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how the chemical structure of a molecule correlates with its biological activity. For this compound derivatives, SAR studies have been instrumental in optimizing their therapeutic potential, particularly in cancer research. The core strategy involves systematically modifying the this compound scaffold and evaluating the impact of these changes on efficacy and selectivity.

Key structural features of quinoline derivatives have been identified as crucial for their activity. For instance, in the development of antitumor agents, modifications at various positions of the quinoline ring, such as an aniline (B41778) group at C-4, a cyano group at C-3, and alkoxy groups at C-7, have been shown to be important for optimal activity. nih.gov

In the context of overcoming multidrug resistance (MDR) in cancer, a phenomenon often mediated by the P-glycoprotein (P-gp) transporter, specific quinoline derivatives have been synthesized and tested. nih.gov SAR analysis revealed that for high MDR-reversing activity, the presence of a quinoline nitrogen atom and a basic nitrogen atom (e.g., in a piperazine (B1678402) ring) are critical. nih.gov Furthermore, a minimum distance of 5 Å between the hydrophobic part of the molecule and the basic nitrogen is necessary for potent activity. nih.gov These studies suggest that the spatial arrangement of hydrophobic and hydrogen-bonding moieties is key for effective interaction with the P-gp transporter. nih.gov

The 2-ethynyl group itself is a key feature. It can act as a structural anchor or a reactive center for binding to a biological target. For example, derivatives like 3-aminomethyl-2-ethynylquinoline have been synthesized as part of efforts to develop inhibitors of DNA topoisomerase I, which are classified as topoisomerase poisons. researchgate.net

Table 1: Structure-Activity Relationship (SAR) Insights for Quinoline Derivatives

| Structural Feature/Modification | Position | Associated Biological Activity | Key Findings |

| Ethynyl (B1212043) Group | C-2 | Antitumor, Topoisomerase Inhibition | Acts as a key reactive handle and structural element for target interaction. researchgate.net |

| Cyano Group | C-3 | Antitumor | Enhances cytotoxic activity. nih.gov |

| Aniline Group | C-4 | Antitumor | Important for optimal activity in certain series. nih.gov |

| Basic Nitrogen (e.g., Piperazine) | Side Chain | Multidrug Resistance Reversal | Crucial for interacting with P-gp. nih.gov |

| Alkoxy Groups | C-7 | Antitumor | Contributes to overall potency. nih.gov |

Development of Fluorescent Probes and Imaging Agents

The inherent fluorescence properties of the quinoline scaffold make it an excellent platform for the development of fluorescent probes and imaging agents. crimsonpublishers.com The 2-ethynyl group provides a convenient point of attachment for various functionalities, allowing for the creation of sophisticated molecular probes designed to detect and visualize specific biological molecules or events within living cells. crimsonpublishers.comnih.gov

Fluorescence imaging offers a non-invasive way to study biological processes with high sensitivity and resolution. crimsonpublishers.comnih.gov Probes based on quinoline derivatives have been developed for a wide range of applications, including the detection of metal ions, reactive oxygen species (ROS), and biomacromolecules like lipid droplets. crimsonpublishers.com The design of these probes often leverages photophysical phenomena such as intramolecular charge transfer (ICT), which can lead to significant changes in fluorescence upon binding to a target. crimsonpublishers.com

A key advantage of developing new probes is the ability to tune their properties for specific applications. For instance, creating probes that absorb and emit in the near-infrared (NIR) region (650-900 nm) is highly desirable for in vivo imaging, as longer wavelength light penetrates tissue more deeply and reduces background autofluorescence. nih.govrsc.org The synthesis of quinoline-based probes with large Stokes shifts (the difference between the maximum absorption and emission wavelengths) is also a major goal, as it helps to minimize signal overlap and improve detection sensitivity. rsc.org

For example, quinoline-malononitrile-based NIR fluorescent probes have been developed for imaging amyloid-beta (Aβ) aggregates, which are hallmarks of Alzheimer's disease. crimsonpublishers.com Other designs, such as coumarin-quinoline-julolidine skeletons, have been used to create FRET (Förster resonance energy transfer) probes capable of targeting lysosomes and distinguishing cancer cells from normal cells. crimsonpublishers.com

Table 2: Examples of Quinoline-Based Fluorescent Probes

| Probe Type | Target Analyte/Organelle | Key Features | Potential Application |

| Multiphoton Fluorescent Probe | Lipid Droplets | ICT effect, deep tissue penetration, low phototoxicity. crimsonpublishers.com | Cellular imaging, studying lipid metabolism. |

| Quinoline-malononitrile NIR Probe | Amyloid-beta (Aβ) aggregates | Water-soluble, NIR emission. crimsonpublishers.com | Diagnosis of Alzheimer's disease. crimsonpublishers.com |

| Quinoline-benzothiazole Chemosensor | Mercury ions (Hg²⁺) | "Turn-on" fluorescence via ESIPT mechanism. crimsonpublishers.com | Environmental and biological sensing. |

| Coumarin-quinoline-julolidine FRET Probe | Lysosomes | Near-infrared, FRET-based mechanism. crimsonpublishers.com | Cancer cell identification and imaging. crimsonpublishers.com |

Interaction Studies with Biological Macromolecules (e.g., DNA, Proteins)

Understanding how this compound derivatives interact with biological macromolecules like DNA and proteins is crucial for elucidating their mechanisms of action. nih.gov The planar aromatic structure of the quinoline ring allows it to intercalate between the base pairs of DNA, while the ethynyl group and other substituents can form specific interactions within the DNA grooves or with associated proteins. nih.gov

Quinoline-based compounds have a rich history as DNA-interacting agents. nih.gov Many act as DNA intercalators or inhibitors of topoisomerases, enzymes that manage the topological state of DNA during replication and transcription. nih.gov For example, compounds derived from the lead structures of amsacrine (B1665488) and camptothecin, both of which are quinoline-containing topoisomerase inhibitors, have been extensively studied. nih.gov Beyond the classic double helix, some quinoline derivatives have been designed to target alternative DNA structures like G-quadruplexes, which are implicated in cancer progression. nih.gov

The interaction with proteins is equally important. wikipedia.org As mentioned, certain quinoline derivatives can inhibit the function of efflux pumps like P-glycoprotein. nih.gov Others are designed to bind to the active sites of enzymes. For instance, quinoline derivatives have been investigated as inhibitors of HIV reverse transcriptase, an essential enzyme for viral replication. tubitak.gov.tr Techniques such as biolayer interferometry (BLI) and various spectroscopic methods are used to quantify these binding kinetics and affinities, providing detailed insights into the DNA-protein or drug-protein interactions. plos.org

Rational Drug Design and Cheminformatics

The development of this compound-based therapeutic agents is increasingly driven by rational drug design and cheminformatics approaches. These computational methods accelerate the drug discovery process by predicting the properties and activities of novel compounds before they are synthesized. nih.gov

Virtual Screening and Library Design

Virtual screening involves the computational assessment of large compound libraries to identify molecules that are likely to bind to a specific biological target. ceu.es This process can be either structure-based, requiring the 3D structure of the target protein, or ligand-based, using information from known active molecules. ceu.es

The this compound scaffold is an excellent starting point for the design of virtual combinatorial libraries. ceu.es By computationally applying synthetic reactions (e.g., click chemistry) to a collection of virtual building blocks, vast libraries of potential derivatives can be generated. ceu.es These libraries, which can contain millions of virtual compounds, are then screened in silico against a target of interest. europa.eu Hits from the virtual screen, selected based on docking scores and predicted binding interactions, are then prioritized for actual chemical synthesis and biological testing, significantly streamlining the hit-to-lead process. europa.euals-journal.com

Computational Approaches in Medicinal Chemistry

A variety of computational tools are employed to understand and predict the behavior of this compound derivatives at the molecular level.

Molecular Docking: This is a key technique used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target protein. tubitak.gov.trmdpi.com For quinoline derivatives, docking studies have been used to investigate binding modes with targets like the HIV reverse transcriptase tubitak.gov.tr and the COX-2 enzyme. mdpi.com These studies can reveal crucial interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex, thereby guiding further structural modifications to enhance binding. mdpi.comnih.gov

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the ligand-target complex over time, offering insights into its stability and the conformational changes that may occur upon binding.

Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical equations that correlate the chemical structures of a series of compounds with their biological activities. By developing QSAR models for this compound derivatives, researchers can predict the activity of new, unsynthesized compounds, helping to focus synthetic efforts on the most promising candidates.

These computational approaches, from virtual screening to detailed binding analysis, are integral to modern drug design, allowing for a more efficient and targeted exploration of the vast chemical space accessible from the this compound scaffold.

Applications in Materials Science

Development of Fluorescent Dyes and Optical Materials

The inherent fluorescence of the quinoline (B57606) ring system, coupled with the extended π-conjugation provided by the ethynyl (B1212043) group, positions 2-ethynylquinoline as a key precursor in the synthesis of novel fluorescent dyes and optical materials. researchgate.net The terminal alkyne is particularly useful for building more complex molecules through various chemical reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". researchgate.netjenabioscience.com

This methodology has been employed to create a range of 1,2,3-triazole-linked derivatives with significant fluorescent properties. For instance, reacting this compound with azides leads to the formation of quinoline-triazole compounds that are investigated as fluorescent probes. researchgate.net Furthermore, these structures can serve as bidentate ligands for metal complexes, modulating Aβ peptide aggregation, a process relevant to Alzheimer's disease research. researchgate.net

The extended π-system of this compound derivatives also makes them suitable for use as photosensitizers. Heteroleptic Cu(I) complexes incorporating diimine ligands derived from this compound exhibit metal-to-ligand charge transfer (MLCT) bands that are bathochromically shifted (red-shifted) compared to their pyridine-based analogues. d-nb.info This shift, attributed to the increased conjugation of the quinoline ring, allows the complexes to absorb blue light (up to 450 nm), a desirable property for applications in photocatalysis. d-nb.info

Table 1: Photophysical Properties of a Cu(I) Photosensitizer Derived from this compound

| Sample | λabs [nm] | λem [nm] | PLQY[c] | τ[d] [μs] |

|---|---|---|---|---|

| Complex 1[a] | 395 | 633 | 0.014 | 2.25 |

| Complex 1[b] | 398 | 640 | <0.001 | 0.107 |

Data sourced from a study on new photosensitizers for CO2 photocatalytic reduction. d-nb.info [a] In CH2Cl2 solution. [b] In acetonitrile (B52724) solution. [c] Photoluminescence Quantum Yield. [d] Emission Lifetime.

The development of these materials showcases the versatility of this compound in creating substances with specific light-absorbing and emitting properties for applications ranging from biological imaging to advanced optical devices. numberanalytics.comoptica.org

Electronic Materials and Organic Electronics

In the realm of organic electronics, this compound serves as a foundational component for the synthesis of organic semiconductors. smolecule.comebsco.com The combination of its electron-deficient quinoline core and the π-conjugating ethynyl linker allows for the construction of materials with tunable electronic properties, which are essential for devices like organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). smolecule.com

Research has demonstrated that the performance of p-type OFETs can be enhanced by incorporating a this compound moiety. For example, introducing an electron-donating triphenylamine (B166846) group into a 2,this compound structure is a strategy explored to improve device performance. researchgate.net Similarly, π-extended quinoline derivatives are being developed for use in solution-processable organic semiconductors, which could lower the manufacturing cost of electronic devices. figshare.com The ability to modify the molecular structure allows for fine-tuning of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is critical for efficient charge injection and transport in organic electronic devices. advancedsciencenews.com

The versatility of the ethynyl group allows for its incorporation into polymers through click chemistry, creating materials for thin-film devices. advancedsciencenews.com This approach enables the systematic modification of polymer energy levels, which directly correlates with the performance of thin-film transistors and polymer solar cells. advancedsciencenews.com

Conjugated Systems and π-Extended Architectures

The rigid planarity of the quinoline ring and the linear geometry of the ethynyl group make this compound an ideal synthon for constructing larger, well-defined conjugated and π-extended architectures. researchgate.nettu-clausthal.de These systems are of fundamental interest in materials science due to their unique electronic and photophysical properties that arise from the delocalization of π-electrons over the molecular framework. optica.org

A primary method for extending the conjugation is through coupling reactions of the terminal alkyne. The Sonogashira coupling reaction, for instance, is widely used to link this compound with various aryl halides, creating extended π-systems. smolecule.comtu-clausthal.de Another key reaction is the oxidative dimerization (homocoupling) of this compound, typically catalyzed by cuprous chloride, which yields symmetric 1,4-bis[2'-(quinolyl)]buta-1,3-diynes. researchgate.net This reaction effectively doubles the length of the conjugated path, leading to significant changes in the material's absorption and emission properties.

The extension of the π-system has a predictable effect on the optical properties of the resulting molecule. As conjugation increases, the energy gap between the HOMO and LUMO decreases, resulting in a bathochromic (red) shift in the UV-visible absorption spectrum. d-nb.info This principle is fundamental to the design of organic dyes and pigments with specific colors. The synthesis of these π-extended systems is crucial for developing new materials for applications in nonlinear optics, molecular wires, and as the active components in electronic devices. researchmap.jpresearchgate.netchemrxiv.org

Table 2: Examples of Reactions to Form π-Extended Systems from Ethynylquinolines

| Reaction Type | Reactants | Product Type | Significance | Reference |

|---|---|---|---|---|

| Oxidative Dimerization | This compound | 1,4-bis[2'-(quinolyl)]buta-1,3-diyne | Creates a symmetric, extended conjugated system. | researchgate.net |